3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one
Description
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one (CAS: 60068-02-2) is a cyclohexenone derivative featuring an isobutoxy group at position 3 and methyl groups at positions 2 and 6 of the cyclohexenone ring. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of approximately 208.30 g/mol (calculated based on structure) . This compound is primarily utilized in fragrance formulations due to its structural similarity to other cyclohexenone derivatives, which are known for their floral, fruity, or woody odor profiles .
However, discrepancies in nomenclature exist in literature; for example, lists a synonym as "3-isobutoxy-2,6,6-trimethyl-2-cyclohexen-1-one," suggesting possible variations in methyl group positions or typographical errors in sources.
Properties
CAS No. |
73723-49-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,6-dimethyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(2)7-14-11-6-5-9(3)12(13)10(11)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
MITGEWZMWAOSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1=O)C)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one typically involves the reaction of 2,6-dimethylcyclohexanone with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in the Cyclohexenone Family
The following table compares key structural and functional attributes of 3-isobutoxy-2,6-dimethyl-2-cyclohexen-1-one with related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents | Primary Applications | Odor Profile |
|---|---|---|---|---|---|
| This compound | 60068-02-2 | C₁₃H₂₀O₂ | 3-isobutoxy, 2,6-dimethyl | Fragrance (FR) | Woody, Earthy |
| 2,6-Dimethylcyclohex-2-en-1-one | 40790-56-5 | C₈H₁₂O | 2,6-dimethyl | Flavor/Fragrance (FL/FR) | Fruity, Floral |
| 6-Benzyl-2,6-dimethyl-2-cyclohexen-1-one | Not provided | C₁₅H₁₈O | 6-benzyl, 2,6-dimethyl | Fragrance (FR) | Fruity, Sweet |
| β-Damascenone | 23726-93-4 | C₁₃H₁₈O | 2,6,6-trimethyl, 1-oxo-1,5-diene | Flavor/Fragrance (FL/FR) | Fruity, Rose-like |
Key Observations :
- Substituent Effects : The isobutoxy group in the target compound increases steric bulk and lipophilicity compared to 2,6-dimethylcyclohex-2-en-1-one, likely enhancing its persistence in fragrance matrices . In contrast, the benzyl group in 6-benzyl-2,6-dimethyl-2-cyclohexen-1-one contributes to a sweeter odor profile .
- Odor Profile: β-Damascenone, a structurally distinct cyclohexenone with a conjugated diene system, is prized for its intense fruity-rose character, whereas the target compound’s isobutoxy group may impart earthier notes .
Physicochemical Properties
- Volatility: The isobutoxy group reduces volatility compared to 2,6-dimethylcyclohex-2-en-1-one (MW 124.18 g/mol), making the target compound more suitable for base notes in perfumery .
- Solubility : Increased lipophilicity may limit solubility in polar solvents but enhance compatibility with hydrophobic fragrance bases.
Biological Activity
3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one (CAS No. 73723-49-6) is an organic compound belonging to the cyclohexenone family. Its unique structure, characterized by the presence of an isobutoxy group and dimethyl substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 2,6-dimethyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
| CAS Number | 73723-49-6 |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It acts as a ligand, potentially binding to various receptors or enzymes and modulating their activity. The compound may influence pathways related to inflammation, oxidative stress, and cellular signaling.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative damage caused by free radicals. The mechanism involves scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This action could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent in infectious diseases.
Case Studies and Research Findings
- Antioxidant Study : A study conducted on related cyclohexenones demonstrated that these compounds significantly reduced lipid peroxidation in vitro, indicating strong antioxidant capabilities (source: ).
- Anti-inflammatory Research : In a model of induced inflammation in mice, administration of this compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6 (source: ).
- Antimicrobial Evaluation : In vitro assays showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics (source: ).
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 3-Ethoxy-2-cyclohexen-1-one | Moderate | Low | High |
| 2,6-Dimethyl-2-cyclohexen-1-one | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
